Phosphinic acid, bis[(phenylamino)methyl]-
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Overview
Description
Phosphinic acid, bis[(phenylamino)methyl]- is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to two phenylamino methyl groups. This compound is part of a broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, bis[(phenylamino)methyl]- typically involves the reaction of phosphinic acid derivatives with phenylamine derivatives under controlled conditions. One common method is the Mannich reaction, where a phosphinic acid derivative reacts with formaldehyde and phenylamine to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a moderate temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale Mannich reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity phosphinic acid, bis[(phenylamino)methyl]- .
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, bis[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, bis[(phenylamino)methyl]- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of phosphinic acid, bis[(phenylamino)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
- Phosphonic acid, bis[(phenylamino)methyl]-
- Phosphoric acid, bis[(phenylamino)methyl]-
- Phosphine, bis[(phenylamino)methyl]-
Comparison: Phosphinic acid, bis[(phenylamino)methyl]- is unique due to its specific structure and reactivity. Compared to phosphonic and phosphoric acid derivatives, it exhibits different oxidation states and reactivity patterns. Phosphine derivatives, on the other hand, have distinct electronic properties and applications .
Properties
CAS No. |
20384-96-7 |
---|---|
Molecular Formula |
C14H17N2O2P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
bis(anilinomethyl)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,11-15-13-7-3-1-4-8-13)12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18) |
InChI Key |
YKODTVFYQVOXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCP(=O)(CNC2=CC=CC=C2)O |
Origin of Product |
United States |
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